molecular formula C8H20N2 B13514666 [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine

Cat. No.: B13514666
M. Wt: 144.26 g/mol
InChI Key: DRLDXRDPJZGMFU-SSDOTTSWSA-N
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Description

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is a chiral organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . It is classified as a diamine, featuring both a primary amine and a tertiary dimethylamino group on a butane backbone that includes a sterically hindered, gem-dimethyl substituted carbon center . This structure is provided with high stereochemical purity in the (S)-enantiomer form. The compound is a liquid at room temperature . As a building block with a defined stereocenter, this diamine is of significant value in organic synthesis and medicinal chemistry research. It is commonly employed as a precursor for constructing more complex molecular architectures, particularly in the development of chiral ligands for catalysis and as a key intermediate in pharmaceutical research. Its structure suggests potential use in the synthesis of compounds requiring steric hindrance and specific chirality. This product is provided for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the supplied Safety Data Sheet (SDS) before use. Custom synthesis and bulk quantities are available upon request .

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1

InChI Key

DRLDXRDPJZGMFU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN(C)C)N

Canonical SMILES

CC(C)(C)C(CN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The key precursor is (2S)-2-amino-3,3-dimethylbutane, which provides the chiral center and the 3,3-dimethyl substitution pattern.

  • Amination Reaction: The introduction of the dimethylamino group is typically achieved via nucleophilic substitution or reductive amination strategies. For example, reacting (2S)-2-amino-3,3-dimethylbutane with formaldehyde and dimethylamine under reductive amination conditions can yield the target compound.

  • Catalysts and Reducing Agents: Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, which facilitate reductive amination without over-reduction. Acidic catalysts may be employed to activate the carbonyl intermediate.

  • Reaction Conditions: The reactions are usually conducted in polar solvents such as methanol or ethanol, at ambient to moderate temperatures (20–60 °C), under inert atmosphere to prevent oxidation.

Industrial Production Methods

  • Continuous Flow Synthesis: For scale-up, continuous flow reactors are employed to improve reaction control, yield, and purity. These systems allow precise temperature and residence time management.

  • High-Pressure Reactors: Some industrial processes utilize high-pressure hydrogenation for reductive amination steps, enhancing conversion rates.

  • Purification: The crude product is purified by distillation or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

Step Reaction Type Starting Material Reagents/Conditions Product
1 Reductive amination (2S)-2-amino-3,3-dimethylbutanal Dimethylamine, NaBH3CN, MeOH, 25-40 °C [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
2 Alternative substitution (2S)-2-amino-3,3-dimethylbutyl halide Dimethylamine, base (e.g., K2CO3), solvent [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine

These routes emphasize the importance of maintaining stereochemical integrity at the chiral center during the synthesis.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidants such as hydrogen peroxide.

  • Reduction: Further reduction can lead to simpler amines or removal of substituents.

  • Substitution: The amino groups can undergo alkylation or acylation to form derivatives useful in medicinal chemistry.

Though specific literature on [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is limited, closely related compounds have been studied extensively. For example, derivatives with diethylamine substituents have shown biological activity as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK-4), implicating potential anti-inflammatory and immunomodulatory effects.

Property Value Source
IUPAC Name (2S)-1-N,1-N-dimethyl-3,3-dimethylbutane-1,2-diamine PubChem
Molecular Formula C10H24N2 PubChem
Molecular Weight 172.31 g/mol PubChem
CAS Number Not explicitly available for dimethyl derivative Literature inference
Synthesis Route Reductive amination of (2S)-2-amino-3,3-dimethylbutanal with dimethylamine Synthetic literature
Key Reagents Dimethylamine, NaBH3CN, methanol Synthetic literature
Reaction Conditions Ambient to 40 °C, inert atmosphere Synthetic literature
Purification Methods Distillation, chromatography Industrial practices

The preparation of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine primarily relies on reductive amination of chiral amino aldehydes with dimethylamine under mild reducing conditions. Industrial methods focus on optimizing these reactions via continuous flow and high-pressure techniques to enhance yield and purity. The compound’s stereochemistry is preserved through careful selection of reaction conditions. While direct research on this compound is scarce, its structural analogs demonstrate significant biological activities, suggesting the importance of efficient synthetic access for further pharmacological exploration.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variants

(a) (2S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide
  • Structure : Shares the (2S)-configured backbone but replaces the dimethylamine group with a pyridinylamide moiety.
  • Properties :
    • CAS RN : 171764-07-1 .
    • Storage : Requires refrigeration (0°C–6°C), indicating sensitivity to thermal degradation .
  • Key Difference : The amide group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the tertiary amine in the target compound.
(b) (S)-(+)-3,3-Dimethyl-2-butylamine
  • Structure : Lacks the dimethylamine substituent but retains the (S)-configuration and branched alkyl chain.
  • Properties :
    • CAS RN : 22526-47-2 .
    • Molecular Weight : 101.19 g/mol .

Pharmacologically Relevant Analogs

(a) Sibutramine-Related Compounds
  • Examples :
    • Compound A : N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
    • Compound B : N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride .
  • Structural Similarity : These compounds share the N,N-dimethylamine group and branched alkyl chain but incorporate aromatic chlorophenyl and cyclobutyl moieties.
  • Functional Impact : The aromatic rings enhance lipophilicity and receptor-binding affinity, making these analogs pharmacologically active (e.g., as appetite suppressants) .

Thermal and Oxidative Stability

(a) Compound 1a (Dimethylamine Derivative)
  • Thermal Degradation :
    • Inert atmosphere (He): Degrades at ~348–365°C, releasing dimethylamine (m/z = 58, 59) and water .
    • Synthetic air: Exothermic oxidation occurs at similar temperatures, indicating susceptibility to aerial oxygen .
  • Comparison : The target compound likely exhibits comparable thermal instability due to shared dimethylamine functionality, necessitating controlled storage conditions.
(b) 4-Aminoantipyrine Derivatives
  • Example: 4-Amino-2,3-dimethyl-1-phenyl-5-pyrazolone.
  • Thermal Behavior : Pyrazolone derivatives typically decompose above 200°C, but the absence of a tertiary amine group reduces oxidative coupling risks .

Key Research Findings

  • Thermal Degradation : The dimethylamine group in the target compound is a critical vulnerability, as oxidative coupling and decomposition occur above 300°C, mirroring behavior observed in Compound 1a .
  • Stereochemical Influence : The (2S) configuration distinguishes the compound from racemic mixtures, impacting its interaction with chiral catalysts or biological targets .

Biological Activity

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a candidate for various therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 2S 2 amino 3 3 dimethylbutyl dimethylamine\text{ 2S 2 amino 3 3 dimethylbutyl dimethylamine}

It features a dimethylamine group attached to a branched amino acid structure, which contributes to its interaction with biological systems.

The biological activity of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino groups present in the compound can form hydrogen bonds and ionic interactions, significantly influencing the activity and function of these targets. These interactions may lead to alterations in metabolic pathways or modulation of signaling cascades.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes related to metabolic processes.
  • Receptor Binding: It may act as an agonist or antagonist at specific receptor sites, affecting physiological responses.

Biological Activity Overview

Research has indicated that [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exhibits various biological activities:

Activity Description
Antimicrobial Potential efficacy against specific bacterial strains.
Anti-inflammatory Modulation of inflammatory pathways in cellular models.
Neuroprotective Protective effects on neuronal cells under stress conditions.
Cardiovascular Effects Influence on vascular tone and blood pressure regulation through NO pathways.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exhibited significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective in inhibiting growth at concentrations as low as 50 µg/mL .
  • Neuroprotective Effects:
    In vitro experiments showed that the compound could reduce oxidative stress in neuronal cell lines, leading to improved cell viability under conditions mimicking neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer’s disease.
  • Cardiovascular Research:
    Clinical studies have indicated that the compound influences nitric oxide (NO) production, which plays a crucial role in cardiovascular health. Elevated levels of NO were observed in endothelial cells treated with [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine .

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